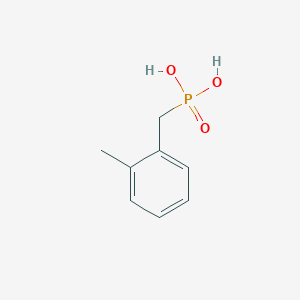

2-Methylbenzylphosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLVXZBJGHANDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340972 | |

| Record name | 2-Methylbenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18896-56-5 | |

| Record name | 2-Methylbenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18896-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylbenzylphosphonic Acid and Its Analogs

Established Synthetic Pathways for Phosphonates

Arbuzov Reaction and its Variants for Benzylphosphonate Scaffolds

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. wikipedia.orgresearchgate.net This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965). wikipedia.orgorganic-chemistry.orgyoutube.com The mechanism initiates with the nucleophilic attack of the phosphorus atom of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide ion dealkylates the intermediate to yield the final phosphonate product. wikipedia.org

For the synthesis of benzylphosphonates, such as the diethyl ester of 2-methylbenzylphosphonic acid, the corresponding 2-methylbenzyl halide would be reacted with a trialkyl phosphite, like triethyl phosphite. The reaction is often carried out at elevated temperatures, typically between 120 °C and 160 °C. wikipedia.org

Variants of the Arbuzov reaction have been developed to improve reaction conditions and yields. For instance, Lewis acid-mediated Michaelis-Arbuzov reactions can be performed at room temperature, providing a more facile preparation of arylmethyl phosphonates. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed versions of the reaction have also been reported, which can be milder and more general. organic-chemistry.org A notable development is the palladium(0)-catalyzed cross-coupling reaction between benzyl (B1604629) halides and H-phosphonate diesters. organic-chemistry.org Additionally, α-methanesulfonyloxy-benzylphosphonates have been shown to undergo an efficient Arbuzov-type reaction with triethyl phosphite. nih.gov

The general scheme for the Arbuzov reaction is as follows: R-X + P(OR')₃ → R-P(O)(OR')₂ + R'-X

Where:

R = 2-methylbenzyl

X = Halogen (e.g., Cl, Br)

P(OR')₃ = Trialkyl phosphite

Table 1: Examples of Arbuzov Reaction for Benzylphosphonate Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| α,α'-dichloro-o-xylene, Triethyl phosphite | - | Diethyl (chloromethyl)benzylphosphonate | 71-84 | nih.gov |

| Benzyl halides, H-phosphonate diesters | Pd(OAc)₂, Xantphos | Benzylphosphonate diesters | - | organic-chemistry.org |

| Arylmethyl halides, Triethyl phosphite | Lewis Acid | Arylmethyl phosphonate esters | Good | organic-chemistry.orgorganic-chemistry.org |

| α-methanesulfonyloxy-benzylphosphonates, Triethyl phosphite | 135 °C | Arylmethylenebisphosphonates | 76-81 | nih.gov |

Pudovik Reaction for α-Hydroxybenzylphosphonate Synthesis

The Pudovik reaction is a principal method for synthesizing α-hydroxyphosphonates. nih.gov This reaction involves the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. nih.gov The reaction can be catalyzed by either a base or an acid. nih.gov For the synthesis of α-hydroxy-2-methylbenzylphosphonate, 2-methylbenzaldehyde (B42018) would be reacted with a dialkyl phosphite, such as diethyl phosphite.

The general reaction is: R-CHO + HP(O)(OR')₂ → R-CH(OH)-P(O)(OR')₂

Where:

R = 2-methylphenyl

HP(O)(OR')₂ = Dialkyl phosphite

The reaction is often carried out in a solvent like acetone (B3395972) in the presence of a base catalyst such as triethylamine. mdpi.com Microwave-assisted, solvent-free conditions have also been developed as an efficient and high-yielding method for this transformation. researchgate.net Catalytic enantioselective versions of the Pudovik reaction have been developed using chiral catalysts, such as tethered bis(8-quinolinato) aluminum complexes, to produce enantioenriched α-hydroxyphosphonates. organic-chemistry.org

Table 2: Pudovik Reaction for α-Hydroxybenzylphosphonate Synthesis

| Aldehyde | Phosphite | Catalyst/Conditions | Product | Yield (%) | Reference |

| Substituted benzaldehydes | Diethyl phosphite | Triethylamine, Acetone, Reflux | Diethyl α-hydroxy-benzylphosphonates | - | mdpi.com |

| Aldehydes | Dialkyl phosphites | Microwave, Solvent-free | α-hydroxyphosphonates | High | researchgate.net |

| Aldehydes | Phosphites | Chiral TBOxAl complex (0.5–1 mol%) | Enantioenriched α-hydroxy phosphonates | up to 98 | organic-chemistry.org |

Advanced Synthetic Strategies for this compound Derivatives

Functionalization of α-Hydroxybenzylphosphonates

The hydroxyl group of α-hydroxybenzylphosphonates serves as a versatile handle for further functionalization, allowing for the synthesis of a variety of derivatives. researchgate.netnih.gov

The hydroxyl group of α-hydroxybenzylphosphonates can be sulfonylated using sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine. nih.govacs.org This reaction typically proceeds at room temperature in a solvent like toluene (B28343) to afford α-sulfonyloxy-benzylphosphonates in good yields. nih.govacs.org

The general reaction is: R-CH(OH)-P(O)(OR')₂ + R''SO₂Cl → R-CH(OSO₂R'')-P(O)(OR')₂ + HCl

Where:

R = 2-methylphenyl

R' = Alkyl group

R'' = Methyl or p-tolyl

Table 3: Sulfonylation of α-Hydroxybenzylphosphonates

| α-Hydroxybenzylphosphonate | Sulfonylating Agent | Conditions | Product | Yield (%) | Reference |

| Diethyl α-hydroxy-benzylphosphonates | Methanesulfonyl chloride | Triethylamine, Toluene, 25 °C | Diethyl α-methanesulfonyloxy-benzylphosphonates | 54-80 | nih.govacs.org |

| Diethyl α-hydroxy-benzylphosphonates | p-Toluenesulfonyl chloride | Triethylamine, Toluene, 25 °C | Diethyl α-p-toluenesulfonyloxy-benzylphosphonates | 54-80 | nih.gov |

α-Hydroxybenzylphosphonates can be converted to their corresponding α-halogeno derivatives. For example, reaction with thionyl chloride or thionyl bromide can yield α-chloro- and α-bromo-benzylphosphonates, respectively. mdpi.com

Interestingly, the sulfonylation of certain α-hydroxy-benzylphosphonates, particularly those with a 2-methoxy or 4-methoxy substituent on the aromatic ring, has been observed to surprisingly yield the corresponding α-chlorophosphonates as the exclusive products. nih.govacs.org This is proposed to occur via an SN1 substitution mechanism involving a stabilized quinoid intermediate. nih.govacs.org

The synthesis of α-methanesulfonyloxy-benzylphosphonates is achieved by reacting the corresponding α-hydroxyphosphonate with methanesulfonyl chloride in the presence of a base like triethylamine. mdpi.com

Table 4: Synthesis of α-Halogeno- and α-Methanesulfonyloxy-benzylphosphonates

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Diethyl α-hydroxy-benzylphosphonate | Thionyl chloride | Dichloromethane, 40 °C | Diethyl α-chloro-benzylphosphonate | 81 | mdpi.com |

| Diethyl α-hydroxy-benzylphosphonate | Thionyl bromide | Dichloromethane, 40 °C | Diethyl α-bromo-benzylphosphonate | 83 | mdpi.com |

| Diethyl α-hydroxy-benzylphosphonate | Methanesulfonyl chloride, Triethylamine | Toluene, Room Temp | Diethyl α-methanesulfonyloxy-benzylphosphonate | - | mdpi.com |

| α-hydroxy-α-(2-methoxyphenyl)-methanephosphonate | Methanesulfonyl chloride | - | α-chloro-benzylphosphonate | - | nih.govacs.org |

Generation of Phosphonate-Phosphine Oxide Derivatives

A significant class of derivatives obtainable from benzylphosphonates are compounds that incorporate both a phosphonate and a phosphine (B1218219) oxide moiety. These are typically synthesized via a Michaelis–Arbuzov type reaction. The process commences with the conversion of α-hydroxy-benzylphosphonates into more reactive intermediates, such as α-methanesulfonyloxy-benzylphosphonates. mdpi.com These mesylated compounds serve as effective substrates for reaction with phosphinous esters, like ethyl diphenylphosphinite.

The reaction involves heating the α-methanesulfonyloxy-benzylphosphonate with ethyl diphenylphosphinite, typically at elevated temperatures around 135 °C for approximately 24 hours. mdpi.com This nucleophilic substitution results in the formation of the desired phosphonate-phosphine oxide derivatives. After the reaction, purification via chromatography is necessary to isolate the products from by-products such as ethyldiphenylphosphine (B1294405) oxide. mdpi.com This method yields variously substituted phosphonate-phosphine oxide derivatives as white crystalline solids in good yields, generally ranging from 70–86%. mdpi.com

| Substituent (R) in Starting Mesylate | Product | Yield (%) | Reference |

|---|---|---|---|

| H | Diethyl α-[(diphenylphosphinyl)benzyl]phosphonate | 86 | mdpi.com |

| 4-Me | Diethyl α-[(diphenylphosphinyl)-4-methylbenzyl]phosphonate | 70 | mdpi.com |

| 4-Cl | Diethyl α-[(diphenylphosphinyl)-4-chlorobenzyl]phosphonate | 78 | mdpi.com |

| 4-Br | Diethyl α-[(diphenylphosphinyl)-4-bromobenzyl]phosphonate | 75 | mdpi.com |

Alkylation Reactions and Formation of α-Alkoxy-benzylphosphonates

Alkylation reactions are fundamental in organic chemistry for attaching an alkyl group to a substrate. mt.com In the context of phosphonates, while direct alkylation on the aromatic ring can be achieved through Friedel–Crafts reactions using a Lewis acid catalyst, a more specific and functional transformation involves the α-position of the benzyl group. mt.comwikipedia.org

A notable synthetic route is the formation of α-alkoxy-benzylphosphonates from α-hydroxy-benzylphosphonates. This transformation is achieved by first converting the hydroxyl group into a better leaving group, such as a mesylate. nih.gov The resulting α-methanesulfonyloxy-benzylphosphonates can then undergo a selective substitution reaction with various alcohols. nih.gov

This alcoholysis is effectively carried out under microwave irradiation at elevated temperatures (around 145 °C) in the presence of a base like triethylamine. nih.gov The microwave assistance facilitates the substitution of the mesyloxy group by an alkoxy unit, leaving the phosphonate ester function intact. nih.gov This method allows for the synthesis of a range of α-alkoxy-benzylphosphonates in yields between 60% and 77% after chromatographic purification. nih.gov

| Starting Mesylate (Substituent) | Alcohol | Product (α-Alkoxy-benzylphosphonate) | Yield (%) | Reference |

|---|---|---|---|---|

| Unsubstituted | Ethanol | Diethyl α-ethoxy-benzylphosphonate | 77 | nih.gov |

| Unsubstituted | Propan-1-ol | Diethyl α-propoxy-benzylphosphonate | 70 | nih.gov |

| Unsubstituted | Butan-1-ol | Diethyl α-butoxy-benzylphosphonate | 65 | nih.gov |

| 4-Methylphenyl | Butan-1-ol | Diethyl α-butoxy-4-methylbenzylphosphonate | 60 | nih.gov |

| 4-Chlorophenyl | Butan-1-ol | Diethyl α-butoxy-4-chlorobenzylphosphonate | 62 | nih.gov |

Synthesis of Aminophosphonate Analogs

α-Aminophosphonates, as structural analogs of α-amino acids, are a significant class of compounds in medicinal chemistry. nih.govnih.gov A primary and efficient method for their synthesis is the one-pot, three-component Kabachnik-Fields reaction. arkat-usa.org This reaction involves the condensation of a carbonyl compound (an aldehyde, in this case, a substituted benzaldehyde), an amine, and a dialkyl phosphite. nih.gov

The synthesis can be catalyzed by various Lewis and Brønsted acids. nih.gov For instance, ferric chloride (FeCl₃) has been shown to be an effective catalyst, promoting the reaction at elevated temperatures (e.g., 60 °C) and leading to excellent isolated yields (73–84%) within a relatively short reaction time of 30–120 minutes. nih.gov The general procedure involves stirring a mixture of the aldehyde, amine, and diethylphosphite with a catalytic amount of FeCl₃ in a suitable solvent. nih.gov Upon completion, the product is extracted and purified. This methodology allows for the creation of a diverse library of α-aminophosphonate analogs by varying the aldehyde and amine components. nih.govnih.gov

Preparation of Bisphosphonic Acid Derivatives

Bisphosphonic acid derivatives, particularly those with the two phosphonic groups attached to the same carbon atom (gem-bisphosphonates), are of significant interest. One major synthetic route starts from substituted carboxylic acids. nih.gov This method involves reacting the carboxylic acid (e.g., a substituted acetic acid) with phosphorus reagents, typically a combination of phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid (H₃PO₃), in a suitable solvent like methanesulfonic acid or sulfolane. nih.govnih.gov

An alternative approach to arylmethylenebisphosphonates is through the Michaelis-Arbuzov reaction, starting from α-substituted benzylphosphonates. nih.gov α-Hydroxy-benzylphosphonates are first converted to more reactive intermediates, such as α-methanesulfonyloxy-benzylphosphonates. nih.govresearchgate.net These intermediates then undergo an efficient reaction with an excess of a phosphite, like triethyl phosphite, at high temperatures (e.g., 135 °C). nih.gov This reaction, known as an Arbuzov fission, results in the formation of the corresponding arylmethylenebisphosphonates in high yields, often between 76% and 81%. nih.govresearchgate.net

A three-component reaction between benzylamines, triethyl orthoformate, and diethyl phosphite also serves as a common procedure for preparing N-substituted aminomethylenebisphosphonic acids. nih.gov The course of this reaction can often be controlled by manipulating the molar ratios of the reactants to favor the formation of the desired bisphosphonate product. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comindianchemicalsociety.com These principles can be applied to the synthesis of this compound and its derivatives to enhance safety and environmental compatibility.

One key approach is the use of microwave irradiation, which can significantly reduce reaction times and sometimes improve yields. For example, the transformation of α-hydroxyphosphonates into α-aminophosphonates via reaction with amines can be efficiently conducted under microwave conditions. researchgate.net Similarly, the synthesis of α-alkoxy-benzylphosphonates from their mesylated precursors is effectively achieved using microwave heating. nih.gov

Solvent choice is another critical aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with greener alternatives or the reactions should be conducted under solvent-free conditions. indianchemicalsociety.comepitomejournals.com For instance, some reactions can be performed by grinding solid reactants together, sometimes with gentle heating on a water bath, which eliminates the need for solvents entirely. epitomejournals.com The use of solid, reusable catalysts, such as zeolites or clays, instead of corrosive and polluting acid catalysts, is another important green strategy. epitomejournals.com These approaches not only reduce environmental impact but can also lead to more economically viable and efficient synthetic protocols. wjpmr.com

Mechanistic Investigations of 2 Methylbenzylphosphonic Acid Reactions

Reaction Mechanism Studies on Phosphonate (B1237965) Hydrolysis

The hydrolysis of phosphonate esters is a fundamental transformation, typically proceeding through multiple stages. Kinetic studies on structurally similar dialkyl α-hydroxybenzylphosphonates reveal that the reaction proceeds in two distinct steps under acidic conditions. nih.gov The first step is the hydrolysis of one ester group to form a phosphonic ester-acid intermediate, which is then followed by the hydrolysis of the second ester group to yield the final phosphonic acid. nih.gov

The mechanism for the acidic hydrolysis of phosphonates is characterized as an S_N2-type process. nih.gov This pathway involves the nucleophilic attack of a water molecule on the electrophilic phosphorus center of the P=O group. nih.govmdpi.com The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, thereby facilitating the attack by a weak nucleophile like water. Experiments using oxygen-18 labeled water have confirmed that the cleavage of the P-O bond occurs with a net inversion of configuration at the phosphorus center, which is characteristic of a single displacement S_N2-like reaction. acs.org

In the consecutive, two-step hydrolysis of dialkyl benzylphosphonates, kinetic studies have demonstrated that the cleavage of the second P-O-C bond is the slower, rate-determining step. nih.govmdpi.com The first hydrolysis step, leading to the monoester intermediate, occurs more rapidly. For example, in the hydrolysis of dimethyl α-hydroxybenzylphosphonate, the rate constant for the first step (k₁) is 2.64 h⁻¹, while the rate constant for the second, rate-limiting step (k₂) is significantly lower at 0.60 h⁻¹. nih.gov

The rate of hydrolysis is sensitive to the electronic effects of substituents on the benzyl (B1604629) ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups, such as the methyl group in 2-methylbenzylphosphonic acid derivatives, slow it down. nih.govmdpi.com This is illustrated by the hydrolysis of 4-Me-substituted benzylphosphonate, which was the slowest in one study, with rate constants of k₁ = 1.64 h⁻¹ and k₂ = 0.31 h⁻¹. nih.gov

Table 1: Kinetic Data for the Acidic Hydrolysis of Substituted Dimethyl α-Hydroxybenzylphosphonates

This table presents the pseudo-first-order rate constants for the two-step hydrolysis of various substituted benzylphosphonates. The data illustrates the influence of substituents on the reaction rate and highlights that the second hydrolysis step (k₂) is consistently the rate-determining step.

| Substituent (Y) | k₁ (h⁻¹) | k₂ (h⁻¹) | Overall Reaction Time (tᵣ, h) |

| H | 2.64 | 0.60 | 6.5 |

| 4-NO₂ | 5.18 | 1.24 | 2.5 |

| 4-Cl | 3.36 | 0.67 | 5.5 |

| 4-CF₃ | 2.03 | 0.61 | 5.5 |

| 4-F | 2.94 | 0.81 | 6.0 |

| 4-Me | 1.64 | 0.31 | 8.0 |

Data sourced from kinetic studies on substituted dimethyl α-hydroxybenzylphosphonates. nih.gov

Exploration of Intramolecular Rearrangements

Intramolecular rearrangements are a broad class of organic reactions where a fragment of a molecule moves from one atom to another within the same molecule. wiley-vch.denptel.ac.in In organophosphorus chemistry, α-hydroxyphosphonates can undergo base-catalyzed rearrangement to form phosphates. researchgate.net Another relevant transformation is the benzilic acid rearrangement, where 1,2-diketones rearrange to form α-hydroxycarboxylic acids in the presence of a base, driven by the formation of a stable carboxylate. wikipedia.org While specific studies detailing the intramolecular rearrangements of this compound are not prevalent, its structure allows for the theoretical possibility of such reactions under specific conditions, potentially involving migration of the benzyl group.

Mechanisms of Intermolecular Nucleophilic Substitution Reactions

Intermolecular nucleophilic substitution at the α-carbon of benzylphosphonates is a key reaction for synthesizing diverse derivatives. The mechanism of these reactions can be significantly influenced by the functionalities present in the molecule.

A central feature of nucleophilic substitution reactions at a phosphorus center is the formation of a transient pentavalent, pentacoordinated intermediate (or transition state). nih.govresearchgate.net When a nucleophile attacks the electrophilic phosphorus atom of a phosphonate, such as this compound, the geometry at the phosphorus changes from tetrahedral to trigonal bipyramidal. masterorganicchemistry.com This high-energy species is common in phosphoryl transfer reactions. nih.gov The stability and subsequent breakdown of this intermediate determine the products of the reaction. For example, in hydrolysis, the intermediate would incorporate the attacking water molecule and the original ester group, with the subsequent elimination of the leaving group (an alcohol) to regenerate the tetrahedral phosphorus center. nih.gov

Elucidation of Unexpected Reaction Pathways

In the course of studying the reactivity of benzylphosphonic acids and their derivatives, researchers have occasionally encountered unexpected reaction pathways that deviate from the predicted outcomes. These serendipitous discoveries provide valuable insights into the nuanced reactivity of these organophosphorus compounds and open new avenues for synthetic methodologies. Mechanistic investigations into these anomalous reactions are crucial for a comprehensive understanding of the chemical behavior of compounds related to this compound.

One of the most notable unexpected reactions was observed during the condensation of dialkyl α-hydroxy-benzylphosphonates with dialkyl phosphites. acs.org Instead of the anticipated bisphosphonate, the reaction yielded "phosphorylated" α-hydroxy-benzylphosphonates. acs.org The mechanism, supported by Density Functional Theory (DFT) calculations, is believed to involve a nucleophilic attack by the oxygen atom of the hydroxy group on the phosphorus atom of the trivalent tautomer of the dialkyl phosphite (B83602). acs.org This is followed by the elimination of an alcohol molecule to produce the tautomeric form of an α-alkoxyphosphoryloxy-benzylphosphonate. acs.org

Further investigation revealed that the presence of water in the reaction mixture could lead to the formation of a dealkylated derivative as a side product. acs.org For instance, when the condensation of diethyl α-hydroxy-benzylphosphonate with diethyl phosphite was conducted in the presence of one equivalent of water, the ratio of the primary product to its dealkylated form shifted, indicating hydrolysis under the reaction conditions (110 °C). acs.org

Another example of divergent reactivity is found in the three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate. The outcome of this reaction is highly dependent on the specific conditions employed, particularly the molar ratios of the substrates. nih.gov This can lead to the selective formation of either N-substituted aminomethylenebisphosphonic acids or N-benzylaminobenzylphosphonic acid, which may be an unexpected result if the conditions are not carefully controlled. nih.gov The introduction of an oxidizing agent, such as hydrogen peroxide, was found to significantly influence the reaction's course, favoring the formation of N-benzylaminobenzylphosphonic acid in high yield. nih.gov This suggests that the oxidation of imine intermediates plays a critical role in directing the reaction pathway. nih.gov

The following table summarizes the unexpected products formed from the condensation of dialkyl α-hydroxy-benzylphosphonates with dialkyl phosphites:

| Reactants | Expected Product | Unexpected Product(s) | Reference |

| Dialkyl α-hydroxy-benzylphosphonates + Dialkyl phosphites | Bisphosphonates | "Phosphorylated" α-hydroxy-benzylphosphonates and their dealkylated derivatives | acs.org |

| Benzylamines + Diethyl phosphite + Triethyl orthoformate | Complex mixture | N-benzylaminobenzylphosphonic acid (under oxidative conditions) | nih.gov |

Furthermore, studies on the cyclization of benzylphosphonic acid derivatives have revealed unexpected intramolecular pathways. For example, palladium-catalyzed C-H activation and oxidative cyclization of benzylphosphonic acids with unactivated alkenes have been shown to produce phosphaisocoumarins, a class of heterocyclic compounds. acs.org This type of phosphaannulation represents an unexpected but synthetically useful transformation. acs.org

Detailed findings from the unexpected condensation reaction are presented below:

| α-Hydroxyphosphonate Reactant | Phosphite Reagent | Reaction Conditions | Product Ratio (Phosphorylated : Dealkylated) | Reference |

| Diethyl α-hydroxy-benzylphosphonate | Diethyl phosphite | Toluene (B28343), 110 °C, 24 h | 55 : 45 | acs.org |

| Diethyl α-hydroxy-benzylphosphonate | Diethyl phosphite | Toluene, 110 °C, 24 h, 1 eq. H₂O | 40 : 60 | acs.org |

These examples underscore the complexity of the reaction mechanisms involving benzylphosphonic acid scaffolds. The elucidation of these unexpected pathways not only prevents the formation of undesired side products in planned syntheses but also expands the synthetic toolkit available to chemists for creating complex organophosphorus molecules.

Coordination Chemistry of 2 Methylbenzylphosphonic Acid and Its Ligand Behavior

Fundamental Principles of Phosphonic Acid Coordination

The ability of phosphonic acids to coordinate with metal ions is a key feature driving their use in materials science and chemistry. nih.govbeilstein-journals.org The phosphonic acid functional group contains a phosphorus atom bonded to a carbon atom, a phosphoryl oxygen (P=O), and two hydroxyl groups (-OH). nih.govbeilstein-journals.orgresearchgate.net This arrangement allows for multiple points of interaction with metal centers.

The formation of complexes between phosphonic acids and metal centers is fundamentally a Lewis acid-base interaction. Metal ions act as Lewis acids (electron pair acceptors), while the phosphonate (B1237965) group acts as a Lewis base (electron pair donor). The oxygen atoms of the phosphonate group, with their available lone pairs, are the primary sites of donation. researchgate.net The strength of this interaction depends on the nature of both the metal ion and the phosphonate ligand. For instance, hard Lewis acids, such as Zr⁴⁺, form strong interactions with the hard oxygen donor sites of the phosphonate group. nih.gov Conversely, the phosphorus atom itself can exhibit Lewis acidic properties, particularly in P(III) compounds like phosphenium cations or in P(V) species with low-lying σ* orbitals, which can accept electron density. rsc.org This dual nature allows for a variety of bonding modes and complex structures.

The primary donor atoms in phosphonic acid ligands are the oxygen atoms of the phosphonate group. nih.govbeilstein-journals.org These three oxygen atoms can engage in coordination, leading to various binding modes (monodentate, bidentate, tridentate, and bridging). nih.gov The deprotonation of the hydroxyl groups significantly enhances the donor capacity of the oxygen atoms.

While the oxygen atoms are the principal donors, the phosphorus atom can also participate in bonding, although this is less common for phosphonates compared to phosphines. Phosphorus ligands are generally considered good σ-donors and potential π-acceptors. libretexts.orgacs.org In phosphine (B1218219) ligands (PR₃), the lone pair on the phosphorus atom is readily donated to a metal center (σ-donation). libretexts.org Furthermore, π-back-donation can occur from the metal's d-orbitals to the empty σ* orbitals of the P-R bonds. libretexts.org In the context of 2-Methylbenzylphosphonic acid, the direct P-C bond makes the phosphorus atom less basic than in phosphines. The coordination is therefore dominated by the hard oxygen donors interacting with metal ions. nih.gov

Formation and Characterization of Metal Complexes

The reaction of this compound with various metal salts leads to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net The resulting structures and properties are highly dependent on the choice of the metal ion, the reaction conditions (such as pH and temperature), and the stoichiometry of the reactants. st-andrews.ac.uk

Benzylphosphonic acid and its derivatives form stable complexes with a range of transition metals. For example, hydrothermal synthesis methods have been employed to create a family of aluminum benzylphosphonates. st-andrews.ac.uk The specific phase obtained is sensitive to synthetic conditions like the initial pH and the aluminum-to-phosphorus ratio. st-andrews.ac.uk Palladium(II) has been shown to form binuclear metallocyclic complexes with monoalkyl esters of (α-anilino-N-benzyl)phosphonic acid, where the ligand coordinates through the aniline (B41778) nitrogen and a phosphonic acid oxygen. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions are a key method for synthesizing various benzylphosphonate esters, which can then serve as ligands. researchgate.net

Table 1: Examples of Transition Metal Benzylphosphonate Complexes and Synthesis Methods

| Metal | Benzylphosphonate Derivative | Synthesis Method | Reference |

| Aluminum | Benzylphosphonic acid | Hydrothermal | st-andrews.ac.uk |

| Palladium(II) | Monoethyl (α-anilino-N-benzyl)phosphonate | Reaction with PdCl₄²⁻ | researchgate.net |

| Palladium(0) | Diethyl benzylphosphonate | Cross-coupling of benzyl (B1604629) halide and H-phosphonate | researchgate.net |

Phosphonic acids exhibit a notable affinity for divalent cations, particularly calcium (Ca²⁺). nih.govbeilstein-journals.org This property is crucial in various biological and material science applications. The interaction is strong due to the chelation effect, where the phosphonate group can bind to the calcium ion through multiple oxygen atoms. Studies on various phosphonate ligands have shown that they form stable complexes with a range of divalent cations including Ca²⁺, Cu²⁺, Cd²⁺, Fe²⁺, Ni²⁺, Pb²⁺, and Zn²⁺. nih.gov In many cases with divalent cations, the phosphonate anion may exist in the crystal lattice as a counterion to a hydrated metal cation, forming a salt-like structure rather than a coordination polymer. scispace.com For example, structures have been characterized where a [Ca(H₂O)₈]²⁺ cation is charge-balanced by two [HPABPA]⁻ anions (where H₂PABPA is p-aminobenzylphosphonic acid). scispace.com

Spectroscopic and Structural Analysis of Coordination Compounds

A combination of spectroscopic and diffraction techniques is essential for the comprehensive characterization of coordination compounds derived from this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for studying phosphonate complexes. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing insights into coordination, protonation states, and the presence of different species in solution. researchgate.netacs.org ¹H and ¹³C NMR are also used to confirm the structure of the organic ligand within the complex. acs.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present and to probe the coordination of the phosphonate group to the metal center. nih.govresearchgate.net The stretching frequencies of the P=O and P-O bonds are particularly informative. A shift in these bands upon complexation provides direct evidence of coordination. For example, strong bands in the 1000–1200 cm⁻¹ region are characteristic of the P=O stretching vibration. nih.gov

Other Techniques: Thermal analysis methods like Thermogravimetric Analysis (TGA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.govst-andrews.ac.uk UV-Vis spectroscopy can provide information about the electronic environment of the metal ion, particularly for transition metal complexes. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is applicable for studying complexes containing paramagnetic metal ions, such as Co(II). researchgate.net

Table 2: Common Analytical Techniques for Benzylphosphonate Complexes

| Technique | Information Obtained | Reference |

| Single-Crystal X-ray Diffraction | 3D structure, bond lengths/angles, coordination geometry | st-andrews.ac.uk |

| ³¹P NMR Spectroscopy | Coordination environment of P, species in solution | researchgate.netacs.org |

| FTIR Spectroscopy | P=O and P-O bond vibrations, evidence of coordination | nih.govresearchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content | st-andrews.ac.uk |

| UV-Vis Spectroscopy | Electronic environment of the metal center | researchgate.net |

Ligand Field Theory and Electronic Structure of Phosphonate Complexes

The electronic structure of transition metal complexes containing phosphonate ligands, including hypothetical complexes of this compound, can be described using Ligand Field Theory (LFT). fiveable.mehhrc.ac.in LFT provides a quantum mechanical description of the bonding and electronic properties of coordination compounds by considering the interactions between the metal d-orbitals and the ligand orbitals. cmu.eduosti.gov

In a typical phosphonate complex, the phosphonate group acts as a σ-donor through its oxygen atoms. The energy and splitting of the metal d-orbitals are influenced by the geometry of the complex and the nature of the ligands. fiveable.mehhrc.ac.in For an octahedral complex, the five degenerate d-orbitals of the metal ion split into two energy levels: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dz2, dx2-y2). The energy difference between these levels is denoted as the ligand field splitting parameter, Δo.

The electronic spectrum of a phosphonate complex is determined by electronic transitions between these split d-orbitals. fiveable.me The number, energy, and intensity of the absorption bands provide valuable information about the electronic structure of the complex. illinois.eduslideshare.net For instance, the position of the absorption bands can be used to determine the value of Δo, which is a measure of the ligand field strength.

Due to the lack of specific experimental data for 2-methylbenzylphosphonate complexes, a hypothetical electronic absorption data for a d8 transition metal complex is presented below for illustrative purposes.

Hypothetical Electronic Absorption Data for a [M(2-methylbenzylphosphonate)n] Complex

| Transition | Wavelength (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| 3A2g → 3T2g | 1100 | 8 |

| 3A2g → 3T1g(F) | 650 | 5 |

This table is illustrative and not based on experimental data for this compound complexes.

The magnetic properties of phosphonate complexes are also dictated by their electronic structure. manchester.ac.uk The number of unpaired electrons, which determines whether a complex is paramagnetic or diamagnetic, depends on the magnitude of Δo relative to the electron pairing energy.

Applications of Phosphonate Coordination Compounds in Catalysis and Materials Science

Coordination compounds derived from phosphonic acids have shown significant promise in the fields of catalysis and materials science. mtu.edursc.org The robust nature of metal-phosphonate frameworks makes them suitable as heterogeneous catalysts. rsc.org For instance, substituted benzylphosphonic acids have been used to modify the surface of titania-supported rhodium catalysts for ethylene (B1197577) hydroformylation. rsc.org The electronic properties of the benzylphosphonic acid, influenced by substituents on the aromatic ring, were found to modulate the catalytic activity. rsc.org

In the realm of materials science, the ability of phosphonic acids to form extended networks with metal ions has been exploited in the synthesis of metal-organic frameworks (MOFs). researchgate.netmdpi.comstanford.edu These materials possess high porosity and surface area, making them attractive for applications in gas storage and separation. The functionalization of the phosphonate ligand with groups like 2-methylbenzyl allows for the tuning of the pore size and surface chemistry of the resulting MOF.

Furthermore, the coordination of phosphonates to metal ions can lead to materials with interesting magnetic and luminescent properties. manchester.ac.uknih.govnih.gov The specific arrangement of metal centers bridged by phosphonate ligands can result in magnetic exchange interactions, leading to materials with ferro- or antiferromagnetic behavior. manchester.ac.uknih.gov

Potential Applications of Metal-Phosphonate Materials

| Application Area | Description of Role |

|---|---|

| Heterogeneous Catalysis | Providing a stable, high-surface-area support for catalytic metal centers. The organic moiety can influence the catalytic environment. rsc.org |

| Gas Storage/Separation | Formation of porous frameworks (MOFs) with tunable pore sizes and affinities for different gas molecules. researchgate.netmdpi.com |

| Magnetic Materials | Mediating magnetic exchange interactions between metal centers to create materials with specific magnetic properties. manchester.ac.uknih.gov |

This table provides a general overview of applications for metal phosphonates and is not specific to this compound complexes due to a lack of available data.

Advanced Spectroscopic and Analytical Characterization of 2 Methylbenzylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and phosphorus atomic environments within 2-Methylbenzylphosphonic acid.

In ¹H NMR spectroscopy, the structure of this compound would give rise to a distinct set of signals. The spectrum is expected to show resonances corresponding to the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons.

Aromatic Protons (Ar-H): The four protons on the substituted benzene (B151609) ring would appear as a complex series of multiplets in the typical aromatic region, approximately between 7.0 and 7.5 ppm. The ortho-substitution pattern leads to a complex splitting pattern due to spin-spin coupling between adjacent, non-equivalent protons.

Methylene Protons (CH₂-P): The two protons of the methylene group attached to the phosphorus atom are expected to appear as a doublet. This splitting is due to coupling with the single phosphorus-31 nucleus (²JP-H coupling). The chemical shift for these benzylic protons would likely be observed in the range of 3.0 to 3.5 ppm.

Methyl Protons (Ar-CH₃): The three protons of the methyl group on the aromatic ring would produce a singlet, as they have no adjacent protons to couple with. This signal is anticipated to appear in the upfield region of the spectrum, typically around 2.3 to 2.5 ppm.

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to its eight carbon atoms, unless symmetry or coincidental overlap occurs.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The carbon atom bearing the methyl group and the one bearing the phosphonomethyl group would have distinct chemical shifts from the other four. Their expected chemical shifts would be in the range of 125-140 ppm.

Methylene Carbon (CH₂-P): The benzylic methylene carbon would appear as a doublet due to one-bond coupling with the phosphorus nucleus (¹JP-C). This signal is typically found between 30 and 40 ppm.

Methyl Carbon (Ar-CH₃): The methyl carbon signal would appear as a singlet in the upfield region, generally between 20 and 25 ppm.

³¹P NMR spectroscopy is highly specific for observing the phosphorus nucleus and is a powerful tool for confirming the presence of the phosphonic acid group and monitoring reactions. In a proton-decoupled spectrum, this compound would exhibit a single sharp signal. The chemical shift (δ) for phosphonic acids typically falls within a characteristic range. For substituted benzylphosphonic acids, this signal is generally observed between +15 and +30 ppm relative to a phosphoric acid standard. This technique is exceptionally clean as it exclusively shows phosphorus-containing species, making it ideal for assessing purity and tracking the conversion from precursors, such as the corresponding phosphonate (B1237965) esters, during synthesis. epsilon-chimie.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded O-H stretching of the phosphonic acid group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). tradekey.com

P=O Stretch: A strong absorption band characteristic of the phosphoryl group (P=O) is expected between 1150 and 1250 cm⁻¹. This band is a hallmark of phosphonic acids.

P-O-H and P-O-C Vibrations: Absorptions corresponding to P-O-H and P-O vibrations are expected in the fingerprint region, typically between 900 and 1100 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and unambiguous identification of compounds.

The monoisotopic mass of this compound (C₈H₁₁O₃P) is 186.04459 Da. HRMS analysis would confirm this elemental composition with high precision (typically within 5 ppm). Various ionization techniques could be employed, with electrospray ionization (ESI) being common for polar molecules like phosphonic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 185.03731 would be a prominent ion. Predicted data for other common adducts in different ionization modes can provide further confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Form | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 187.05187 |

| [M+Na]⁺ | 209.03381 |

| [M-H]⁻ | 185.03731 |

| [M+NH₄]⁺ | 204.07841 |

| [M+K]⁺ | 225.00775 |

Data sourced from predictive models. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of structure for this compound, yielding detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

An X-ray crystallographic analysis of a related compound, the (±)diethyl ester of (1-hydroxycyclopentyl)(2-methylphenyl)methylphosphonic acid, has been reported, indicating that such molecules can form centrosymmetric dimers via hydrogen bonding. However, a search of the available scientific literature did not yield specific crystallographic data (e.g., unit cell parameters, space group) for this compound itself. Such an analysis would be required to fully characterize its solid-state structure.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| (2-methylphenyl)methylphosphonic acid |

| (±)diethyl ester of (1-hydroxycyclopentyl)(2-methylphenyl)methylphosphonic acid |

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the behavior of this compound at interfaces, particularly when it is used as a coating or a self-assembled monolayer on a conductive substrate. These techniques probe the electronic and ionic phenomena occurring at the electrode-film-electrolyte interface.

Chronoamperometry

Chronoamperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. rsc.org For this compound, this method would be instrumental in studying its adsorption kinetics and the formation of self-assembled monolayers on a substrate. By monitoring the current decay over time, information about the diffusion-controlled adsorption process and the packing density of the molecular layer can be inferred.

In a typical experiment, the current would initially be high as the molecules from the solution diffuse to and adsorb on the electrode surface. As the surface becomes covered with a monolayer of this compound, the current would decrease and eventually reach a steady state, indicating the completion of the monolayer formation. Analysis of the chronoamperometric data, often using the Cottrell equation, can provide quantitative insights into the diffusion coefficient of the phosphonic acid in the solution and the surface coverage of the adsorbed layer.

Table 1: Hypothetical Chronoamperometry Data for this compound Adsorption

| Time (s) | Current (µA) |

| 0.1 | 50.2 |

| 1.0 | 15.8 |

| 10.0 | 5.0 |

| 100.0 | 1.6 |

| 500.0 | 0.5 |

| 1000.0 | 0.2 |

This table represents a typical current decay profile expected during the formation of a self-assembled monolayer and is for illustrative purposes only.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrochemical systems. rsc.org It involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. For a surface modified with this compound, EIS can provide detailed information about the film's resistance, capacitance, and the charge transfer processes occurring at the substrate-film and film-electrolyte interfaces. researchgate.netscispace.com

The data is typically represented as Nyquist and Bode plots. A Nyquist plot of an ideal capacitor would be a vertical line, while a purely resistive system would be a point on the real axis. For a phosphonic acid monolayer on a metal, the Nyquist plot often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger diameter indicates a more protective, insulating layer. The Bode plot provides information on the impedance modulus and phase angle as a function of frequency.

Table 2: Illustrative EIS Parameters for a this compound Monolayer

| Parameter | Value | Description |

| R_s | 50 Ω·cm² | Solution Resistance |

| R_ct | 1.5 MΩ·cm² | Charge Transfer Resistance |

| C_dl | 2 µF·cm⁻² | Double Layer Capacitance |

These values are representative of a well-formed, insulating organic monolayer and are for illustrative purposes.

Microscopic and Surface Analysis Methods

Microscopic and surface analysis techniques are essential for visualizing the morphology and determining the elemental and crystalline nature of this compound films.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. thermofisher.com When applied to this compound, SEM would be used to visualize the morphology of its coatings on various substrates. mdpi.comacs.org It can reveal details about the uniformity, thickness, and presence of any defects such as cracks or pinholes in the film. mdpi.com For crystalline samples of this compound, SEM can provide images of the crystal habit and size distribution.

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. chalcogen.ro When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. EDAX detects these X-rays to identify the elemental composition of the sample. For a coating of this compound, EDAX would confirm the presence of phosphorus, carbon, and oxygen, and could also be used to map the elemental distribution across the surface, ensuring a uniform coating. mdpi.com

Table 3: Expected EDAX Elemental Composition for a this compound Coating on a Titanium Substrate

| Element | Atomic % |

| C | 60.5 |

| O | 22.8 |

| P | 7.9 |

| Ti | 8.8 |

This table provides a hypothetical elemental composition, assuming a uniform coating on a titanium substrate.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. scispace.com For this compound, XRD analysis of its crystalline powder would provide a unique diffraction pattern, or "fingerprint," which can be used for phase identification. researchgate.net Furthermore, single-crystal XRD could be used to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the phosphonic acid groups. rsc.org This information is crucial for understanding the packing of the molecules in the solid state.

Table 4: Hypothetical X-ray Diffraction Peaks for Crystalline this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 60 |

| 30.1 | 2.97 | 30 |

This table presents a representative set of diffraction peaks that might be observed for a crystalline organic compound and is for illustrative purposes only.

Chromatographic Techniques for Purity and Mixture Analysis

The analysis of this compound, a polar organophosphorus compound, relies on various chromatographic techniques to assess its purity and to analyze it within complex mixtures. The inherent polarity of the phosphonic acid group presents unique challenges for chromatographic separation, often necessitating specialized approaches. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Thin-Layer Chromatography (TLC) are the primary methods employed for its characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, polar compounds like this compound. Given the compound's polarity, reversed-phase HPLC is a common approach, though it often requires careful method development to achieve adequate retention and separation from other polar analytes. The use of mass spectrometry (MS) as a detector (LC-MS) is particularly advantageous, providing high sensitivity and selectivity.

A specific method for the closely related benzylphosphonic acid using LC-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) has been detailed and is highly applicable to this compound, with expected minor adjustments in retention time due to the presence of the ortho-methyl group. ufz.de The conditions for this method are outlined below.

Table 1: Illustrative HPLC Method Parameters for Benzylphosphonic Acid Analysis ufz.de

| Parameter | Value |

|---|---|

| Instrument | LC-ESI-QTOF |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 171.0216 [M-H]⁻ |

| Retention Time | 5.039 min |

Table 2: Gradient Elution Profile for Benzylphosphonic Acid Analysis ufz.de

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 98 | 2 |

| 1.0 | 98 | 2 |

| 2.0 | 80 | 20 |

| 16.5 | 2 | 98 |

| 22.0 | 2 | 98 |

| 22.1 | 98 | 2 |

For compounds like phosphonic acids that are challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a viable alternative. wiley.com HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which facilitates the retention of highly polar analytes. wiley.com

Gas Chromatography (GC) is another powerful technique for the analysis of phosphonic acids, but it requires a derivatization step to convert the non-volatile acids into more volatile and thermally stable derivatives. d-nb.inforesearchgate.net A common approach is esterification to form, for example, benzyl (B1604629) or pentafluorobenzyl (PFB) esters. d-nb.inforesearchgate.netosti.gov The PFB derivatives are particularly useful for sensitive analysis using GC-MS in negative chemical ionization (NCI) mode. researchgate.net This derivatization not only enables GC analysis but also improves chromatographic peak shape and detection limits.

Table 3: General Gas Chromatography Derivatization and Analysis Approach

| Step | Description |

|---|---|

| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) |

| Reaction Conditions | Reaction with the phosphonic acid in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., acetone) with heating. osti.gov |

| GC Column | A non-polar or medium-polarity column, such as a (5%-phenyl)-methylpolysiloxane phase. osti.gov |

| Detector | Mass Spectrometry (MS) or a Flame Photometric Detector (FPD) in phosphorus mode. d-nb.info |

Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for the qualitative analysis of this compound and for monitoring the progress of chemical reactions. For the separation of structurally similar aromatic acids, such as substituted benzoic acids, specialized TLC systems have been developed. One such system employs polyamide thin-layer sheets with aqueous solutions of α-cyclodextrin as the mobile phase. researchgate.net The formation of inclusion complexes between the aromatic analytes and cyclodextrin (B1172386) influences their mobility, allowing for the separation of isomers. researchgate.net This technique could potentially be adapted for the separation of this compound from its isomers or related impurities.

Theoretical and Computational Investigations of 2 Methylbenzylphosphonic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity, which are governed by the principles of quantum mechanics. rsc.org These methods are broadly applied in chemistry to study phenomena that classical mechanics cannot adequately describe. rsc.org

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the ground-state properties of molecules. jmchemsci.comuci.edu It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based methods. nih.govmdpi.com DFT is widely used to predict molecular structures, vibrational frequencies, and electronic properties. jmchemsci.com

In the context of 2-methylbenzylphosphonic acid, DFT can be employed to analyze its stable conformations and intramolecular interactions. For instance, similar computational studies on related compounds like 2-fluorophenylboronic acid have used DFT to evaluate the stabilizing effects of intramolecular hydrogen bonds. d-nb.info Such calculations can determine the relative energies of different rotational isomers (conformers) and the geometric parameters that define them. d-nb.info The theory also allows for the calculation of various reactivity descriptors, such as chemical potential and hardness, which help in understanding how molecules interact. nih.govmdpi.com The interaction energy between two molecules can be broken down into components like electrostatic, polarization, and exchange-correlation effects, providing a detailed picture of the binding forces. nih.gov

Table 1: Example of DFT-Calculated Conformational Analysis Data for a Substituted Phenyl Compound This table is illustrative, based on findings for analogous compounds like 2-fluorophenylboronic acid, as specific DFT data for this compound was not available in the provided search results.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction | Interaction Distance (Å) |

|---|---|---|---|

| Conformer A | 0.00 | OH···F Hydrogen Bond | 2.15 |

| Conformer B | 1.52 | nF→pB Interaction | 2.89 |

| Conformer C | 3.45 | Steric Repulsion | N/A |

Source: Adapted from conformational analysis studies on similar aromatic compounds. d-nb.info

To investigate phenomena involving electronic excitations, such as the absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.educore.ac.uk TD-DFT is an extension of DFT that describes the response of the electron density to a time-dependent potential, like that of an electromagnetic field. uci.eduresearchgate.net This makes it a powerful tool for calculating the electronic absorption spectra and other properties of excited states. core.ac.ukmdpi.com

The application of TD-DFT allows for the prediction of UV-Vis spectra by calculating the energies of vertical transitions from the ground state to various excited states. mdpi.com The method can identify the nature of these transitions, for example, by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The accuracy of TD-DFT calculations can be validated by comparing the theoretical spectra with experimental data. mdpi.com This approach has been successfully used to study the photoprotective potential of various natural compounds by determining their absorption in the UVA, UVB, or UVC ranges. mdpi.com

Table 2: Example of TD-DFT Calculation Results for UV-Vis Absorption This table is illustrative of typical TD-DFT study outcomes, as specific data for this compound was not available in the provided search results.

| Compound | Calculated λmax (nm) | Experimental λmax (nm) | Major Orbital Contribution | Energy Gap (eV) |

|---|---|---|---|---|

| Resveratrol | 310 | 306 | HOMO → LUMO | 4.10 |

| Quercetin | 375 | 370 | HOMO → LUMO | 3.85 |

| Gallic Acid | 270 | 272 | HOMO-1 → LUMO | 4.55 |

Source: Adapted from TD-DFT studies on natural compounds. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves, providing detailed information on conformational changes and thermodynamic properties. nih.govmdpi.com These simulations require a force field, which is a set of parameters that defines the potential energy of the system. mpg.de

MD simulations can track the transitions between different conformations over time, allowing for the determination of their relative stabilities and the energy barriers between them. uzh.ch When studying ligand binding, MD simulations can model the dynamic process of a ligand approaching and fitting into the binding site of a receptor. utrgv.edu These simulations provide insights into the stability of the resulting complex and can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that maintain the bound state. nih.gov The simulations can be run under various conditions, such as different temperatures and solvent environments, to understand their effect on the molecule's dynamics. mdpi.commpg.de

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Defines potential energy of the system | CHARMM, AMBER, GROMOS |

| Time Step | Integration time step for equations of motion | 2 fs |

| Temperature | Temperature of the system | 300 K (controlled by a thermostat) |

| Pressure | Pressure of the system | 1 bar (controlled by a barostat) |

| Electrostatics | Method for calculating long-range interactions | Particle Mesh Ewald (PME) |

| Simulation Time | Total duration of the simulation | Nanoseconds (ns) to Microseconds (µs) |

Source: Adapted from various MD simulation methodology descriptions. nih.govmdpi.com

Understanding how an enzyme interacts with its substrate is fundamental to explaining its catalytic mechanism. libretexts.org MD simulations are invaluable for modeling the dynamic nature of enzyme-substrate interactions. nih.gov Unlike static models, MD can capture the induced-fit process, where the enzyme and substrate may undergo conformational changes upon binding to achieve an optimal orientation for catalysis. libretexts.org

For a compound like this compound, which is an analog of organophosphorus substrates, MD simulations can be used to model its interaction with enzymes like organophosphorus hydrolase (OPH). amazonaws.com Such simulations can elucidate the binding pathway, the stability of the enzyme-substrate complex, and the role of specific amino acid residues in the active site. libretexts.orgnih.gov By analyzing the trajectory, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to substrate recognition and binding. nih.gov These computational models are crucial for rational drug design and for understanding the molecular basis of enzyme specificity. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jmchemsci.comresearchgate.net The primary goal of docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govniscpr.res.in This method is widely used in drug discovery to screen virtual libraries of compounds and to propose hypotheses about how a ligand inhibits a protein. nih.govrasayanjournal.co.in

The process typically involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor. rasayanjournal.co.in A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy. niscpr.res.in The resulting docked poses are ranked, and the top-scoring poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts with the protein's active site residues. rasayanjournal.co.in For example, studies have used docking to identify potential inhibitors for targets like matrix metalloproteinases by evaluating the binding energy of various ligands. rasayanjournal.co.in

Table 4: Illustrative Molecular Docking Results This table presents a typical format for docking results, using hypothetical data for this compound as specific results were not found in the search.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| This compound | Organophosphorus Hydrolase (OPH) | -7.5 | His254, His257, Ile106 | 3 |

| Paraoxon (reference) | Organophosphorus Hydrolase (OPH) | -8.2 | His254, Trp131, Leu303 | 2 |

Source: Adapted from methodologies described in molecular docking literature. amazonaws.comrasayanjournal.co.in

Prediction of Ligand-Protein Binding Modes

Computational docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand such as this compound or its derivatives might bind to a protein target. These techniques are crucial in structure-based drug design for identifying potential binding modes and optimizing lead compounds. nih.gov The process typically involves docking a 3D model of the ligand into the active site of a protein receptor to generate multiple possible binding poses. nih.govuni-duesseldorf.de These poses are then scored based on functions that estimate the binding affinity. nih.gov

For instance, in a study on (aminomethyl)benzylphosphonates, which are isomers of the subject compound, molecular docking was used to analyze their inhibitory potential against acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. mdpi.com The docking results for the ortho-, meta-, and para-isomers revealed distinct binding interactions within the AChE active site. mdpi.com The most potent inhibitor, the ortho-isomer (diethyl (2-(aminomethyl)benzyl)phosphonate), demonstrated the strongest interactions with the enzyme. mdpi.com

The analysis showed that the phosphonate (B1237965) group of the ortho-isomer formed a crucial hydrogen bond with the hydroxyl group of Tyr124, while its phenyl ring engaged in π-π stacking with Trp86. Additionally, the terminal amino group interacted with the side chains of Tyr337 and Asp74. mdpi.com These specific interactions, predicted computationally, provided a structural basis for the experimentally observed inhibitory activity. mdpi.com Such studies highlight how computational modeling can elucidate the precise molecular interactions that govern ligand recognition and biological function.

Table 1: Predicted Interactions of (Aminomethyl)benzylphosphonate Isomers with Acetylcholinesterase (AChE)

| Compound Isomer | Interacting Residues in AChE Active Site | Type of Interaction |

|---|---|---|

| ortho- | Tyr124, Trp86, Tyr337, Asp74 | H-bond, π-π stacking, H-bond |

| meta- | Tyr124, Trp86, Tyr337 | H-bond, π-π stacking, H-bond |

| para- | Tyr124, Trp86, Tyr337 | H-bond, π-π stacking, H-bond |

This table is based on the findings for (aminomethyl)benzylphosphonate isomers as reported in a study by Gati et al. (2022). mdpi.com

Insights into Enantioselectivity

Computational methods, particularly density functional theory (DFT), offer profound insights into the origins of enantioselectivity in chemical reactions. While specific studies on this compound are not prevalent, the methodologies are well-established for related chiral phosphoric acids. These computational investigations can identify the key factors controlling stereochemical outcomes in asymmetric catalysis. rsc.orgnih.gov

In synergistic catalysis involving palladium and a chiral phosphoric acid, for example, computational modeling can dissect the complex interplay of forces in the transition state. nih.govchemrxiv.org DFT calculations are used to model the transition states for the formation of both enantiomers of the product. By comparing the energies of these competing pathways, researchers can predict which enantiomer will be favored and with what degree of selectivity. rsc.org

These models reveal that enantioselectivity often arises from a network of subtle noncovalent interactions between the substrate, the catalyst, and other reagents. rsc.orgnih.gov Key interactions identified in studies of chiral phosphoric acids include hydrogen bonds, C-H···O, C-H···π, and π-π stacking. rsc.org The chiral environment created by the catalyst steers the substrate into a specific orientation during the enantio-determining step, making one reaction pathway significantly lower in energy than the other. rsc.orgnih.gov This type of detailed mechanistic understanding is crucial for the rational design of more effective and selective catalysts for reactions that could involve chiral derivatives of this compound. rsc.org

QM/MM (Quantum Mechanics/Molecular Mechanics) Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach for studying chemical processes in large, complex systems like enzymes. nih.govmdpi.com These methods combine the accuracy of quantum mechanics (QM) for a small, chemically active region with the efficiency of molecular mechanics (MM) for the larger surrounding environment (e.g., protein and solvent). nih.gov This dual approach makes it computationally feasible to model reactions within a biological matrix. riken.jp

In a typical QM/MM setup, the region where bond-breaking or bond-forming occurs—for instance, the phosphonic acid group of this compound and the substrate it is reacting with—is treated with a high-level QM method. nih.govriken.jp The rest of the system, including the bulk of the protein and surrounding water molecules, is described by a classical MM force field. nih.gov

There are different schemes for coupling the QM and MM regions:

Mechanical Embedding: The simplest approach, where the QM region is treated in isolation, and its interaction with the MM region is calculated at the MM level. mdpi.com

Electrostatic Embedding: A more accurate scheme where the QM calculation includes the electrostatic field of the MM atoms, allowing the QM wavefunction to be polarized by the environment. mdpi.com

Polarizable Embedding: The most advanced approach, where both the QM and MM regions can polarize each other, providing a more realistic description of the electrostatic interactions. mdpi.com

QM/MM methods are particularly valuable for elucidating enzymatic reaction mechanisms, calculating binding free energies, and understanding how the protein environment influences the electronic properties and reactivity of a ligand. rsc.orgnih.gov For a compound like this compound, QM/MM simulations could be used to model its interaction with an enzyme's active site, revealing details about charge distribution and the nature of intermolecular interactions that are critical for its biological function. rsc.org

Computational Support for Reaction Mechanism Elucidation

Computational chemistry provides essential support for elucidating the step-by-step mechanisms of chemical reactions. By modeling reactants, transition states, intermediates, and products, these methods can map out the entire energy landscape of a reaction, corroborating or challenging proposed mechanistic pathways. arxiv.org

Furthermore, the investigation explored how different substituents on the phenyl ring affect the reaction rate. Electron-withdrawing groups were found to accelerate the hydrolysis, while electron-donating groups slowed it down. nih.gov This kind of quantitative analysis provides clear evidence for the electronic effects governing the reaction mechanism. Such computational approaches could be directly applied to understand the reactivity and stability of this compound under various conditions.

| 4-OMe | 1.15 | 0.17 | 25 |

Data adapted from the kinetic study on the hydrolysis of related phosphonates by Keglevich et al. (2020). nih.gov k₁ represents the rate constant for the first hydrolysis step, and k₂ represents the rate constant for the second, rate-determining step.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Tailored Derivatives

The synthesis of phosphonic acid derivatives is a cornerstone of research in this area, with a continuous drive to develop more efficient, selective, and versatile methodologies. A key focus is the creation of tailored derivatives of 2-Methylbenzylphosphonic acid with specific functionalities to enhance their properties for various applications.

One promising approach involves the modification of the classic Michaelis-Arbuzov and Pudovik reactions. mdpi.com Researchers are investigating new catalysts and reaction conditions to improve yields and stereoselectivity, which is particularly crucial for the synthesis of chiral phosphonates with potential therapeutic applications. For instance, the use of metal carbonyl complexes in the synthesis of (aminomethyl)benzylphosphonates represents an innovative strategy to create novel bioactive compounds. nih.govresearchgate.net

Another area of active research is the direct C-P bond formation, which offers a more atom-economical route to phosphonic acids. beilstein-journals.org Methods utilizing phosphorous acid (H3PO3) as the phosphorus source are being explored to streamline the synthesis and reduce the number of reaction steps. beilstein-journals.org Furthermore, the selective esterification of phosphonic acids is a critical step in producing prodrugs or modifying the solubility and reactivity of the parent compound. researchgate.net Recent studies have highlighted temperature-dependent selective mono- or diesterification, providing a powerful tool for synthetic chemists. researchgate.net

Future synthetic strategies will likely focus on:

Flow chemistry: Enabling continuous and scalable production of this compound derivatives with precise control over reaction parameters.

Biocatalysis: Employing enzymes to catalyze specific transformations, offering high selectivity and milder reaction conditions.

Photoredox catalysis: Utilizing light to drive novel C-P bond-forming reactions, expanding the synthetic toolbox.

Deeper Understanding of Biological Targets and Mechanisms

Phosphonic acids are known for their diverse biological activities, often acting as mimics of phosphates or carboxylates, allowing them to interact with various biological targets. beilstein-journals.orgontosight.ai A significant area of future research is to gain a more profound understanding of the specific biological targets and mechanisms of action of this compound and its derivatives.

One of the primary areas of investigation is their role as enzyme inhibitors. nih.govresearchgate.net Organophosphorus compounds, including phosphonates, are known to inhibit serine esterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases such as Alzheimer's. nih.govresearchgate.net The phosphonate (B1237965) moiety can form a covalent bond with the serine residue in the active site of these enzymes, leading to their inhibition. nih.govresearchgate.net Future research will focus on identifying the specific interactions between this compound derivatives and the amino acid residues within the active sites of these and other enzymes. This can be achieved through techniques like X-ray crystallography of protein-ligand complexes and advanced spectroscopic methods. biorxiv.org